8-(4-Bromophenyl)-8-oxooctanenitrile
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Overview
Description
“8-(4-Bromophenyl)-8-oxooctanenitrile” is a complex organic compound. It likely contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of “8-(4-Bromophenyl)-8-oxooctanenitrile” would likely be complex due to the presence of the bromophenyl and nitrile groups. A related compound, tetrakis-(4-bromophenyl)methane, has a diamond-based crystal structure .
Chemical Reactions Analysis
Again, while specific reactions involving “8-(4-Bromophenyl)-8-oxooctanenitrile” are not available, bromophenyl compounds can participate in various reactions. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(4-Bromophenyl)-8-oxooctanenitrile” would depend on its exact molecular structure. Bromophenyl compounds generally have a high molecular weight .
Scientific Research Applications
Antimicrobial Activity
Compounds similar to “8-(4-Bromophenyl)-8-oxooctanenitrile”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial activity . These compounds have been effective against both Gram-positive and Gram-negative bacterial species .
Anticancer Activity
The same derivatives have also demonstrated anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that “8-(4-Bromophenyl)-8-oxooctanenitrile” could potentially be used in cancer research and treatment.
Antiproliferative Agents
These compounds have shown potential as antiproliferative agents, which inhibit cell growth and multiplication . This property is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
Drug Design
The structure of “8-(4-Bromophenyl)-8-oxooctanenitrile” and its related compounds make them suitable for use in drug design . Their molecular structures can be modified to enhance their pharmacological activities.
Antioxidant Activity
Some derivatives of “8-(4-Bromophenyl)-8-oxooctanenitrile” have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Toxicity Testing
These compounds have been used in toxicity testing, particularly on freshwater cladoceran Daphnia magna Straus . This kind of testing is crucial in assessing the environmental impact of new compounds.
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the growth of pathogens or cancerous cells by interfering with essential biochemical processes .
Biochemical Pathways
For instance, some indole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have been shown to exhibit various biological activities, including antimicrobial and anticancer activities .
properties
IUPAC Name |
8-(4-bromophenyl)-8-oxooctanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLJGZBZZWAJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642203 |
Source
|
Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromophenyl)-8-oxooctanenitrile | |
CAS RN |
898766-90-0 |
Source
|
Record name | 4-Bromo-η-oxobenzeneoctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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